(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a distinctive structure. Let’s break it down:
- The core structure consists of a pyrrolidine-2,3-dione ring, which contains a pyrrolidine (five-membered) ring fused to a maleimide (dione) moiety.
- The substituents on this core include:
- A benzothiazole group (4,6-dimethyl-1,3-benzothiazol-2-yl) attached to one end.
- A furan ring (furan-2-yl) with a hydroxymethylidene group on the other end.
- A methoxyphenyl group (3-methoxyphenyl) attached to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes::
One-pot Synthesis: A common approach involves the condensation of appropriate starting materials, such as benzothiazole derivatives and furan aldehydes, under specific reaction conditions. The maleimide ring forms during this process.
Multistep Synthesis: Alternatively, a multistep synthesis may be employed, where each substituent is introduced sequentially.
- Industrial-scale production typically involves optimized synthetic routes that maximize yield and minimize byproducts.
- Specific industrial methods would depend on the manufacturer and proprietary processes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich moieties (e.g., furan and phenyl groups).
Reduction: Reduction of the maleimide ring can lead to the formation of a saturated pyrrolidine ring.
Substitution: The benzothiazole and phenyl groups are susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
- Oxidation may lead to hydroxylated derivatives.
- Reduction yields saturated analogs.
- Substitution results in various derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Developing new materials (e.g., dyes, polymers).
Wirkmechanismus
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of benzothiazole, furan, and maleimide moieties sets it apart.
Similar Compounds: Other maleimide-containing compounds, benzothiazole derivatives, and furan-based molecules.
Remember that this compound’s detailed properties and applications would require further investigation and experimental data
Eigenschaften
Molekularformel |
C25H20N2O5S |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S/c1-13-10-14(2)20-18(11-13)33-25(26-20)27-21(15-6-4-7-16(12-15)31-3)19(23(29)24(27)30)22(28)17-8-5-9-32-17/h4-12,21,29H,1-3H3 |
InChI-Schlüssel |
DQVZZZJCEOCIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.